

# In Vitro Synergy of Amphotericin B with Other Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, has underscored the critical need for optimized therapeutic strategies. Combination therapy, leveraging synergistic interactions between antifungal agents, presents a promising approach to enhance efficacy, reduce dosages, and combat resistance. This guide provides a comparative analysis of the in vitro synergy of Amphotericin B (AmB), a cornerstone of antifungal therapy, with other major antifungal classes. The data presented herein is collated from various studies to support research and drug development efforts in mycology.

### **Amphotericin B and Flucytosine (5-FC)**

The combination of Amphotericin B and flucytosine is a classic example of antifungal synergy, particularly in the treatment of cryptococcal meningitis.[1][2] The proposed mechanism involves AmB's ability to increase fungal cell membrane permeability, which in turn facilitates the uptake of flucytosine.[3][4]

Quantitative Synergy Data



| Fungal<br>Species                                         | Number of<br>Isolates | Synergy<br>(FICI ≤ 0.5)                        | Indifference<br>(0.5 < FICI <<br>4)    | Antagonism<br>(FICI ≥ 4) | Reference |
|-----------------------------------------------------------|-----------------------|------------------------------------------------|----------------------------------------|--------------------------|-----------|
| Talaromyces<br>marneffei                                  | 60                    | 7%                                             | 93%                                    | 0%                       | [5][6]    |
| Cryptococcus<br>neoformans<br>(flucytosine-<br>resistant) | 10                    | Synergy<br>observed<br>(FICI not<br>specified) | Indifference<br>observed               | 0%                       | [7]       |
| Neurotropic<br>Melanized<br>Fungi                         | Multiple              | Median FICI:<br>0.25-0.38                      | -                                      | 0%                       | [8]       |
| Candida auris                                             | 15                    | 1 isolate                                      | Mostly<br>indifferent<br>(FICI: 0.5-1) | 0%                       | [9]       |

FICI: Fractional Inhibitory Concentration Index. Synergy is generally defined as an FICI of  $\leq$  0.5, indifference as an FICI > 0.5 to  $\leq$  4, and antagonism as an FICI > 4.

### **Amphotericin B and Azoles**

The interaction between Amphotericin B and azoles is complex and has yielded conflicting results in vitro.[1] Antagonism is a theoretical concern, as azoles inhibit ergosterol synthesis, the primary target of AmB.[10][11] However, numerous studies have reported indifferent or even synergistic effects.[1][12][13] The outcome of this combination appears to be highly dependent on the specific fungal species, the azole agent used, and the experimental conditions.[14][15]

Quantitative Synergy Data



| Fungal<br>Species    | Azole<br>Agent                       | Number<br>of<br>Isolates | Synergy<br>(FICI ≤<br>0.5) | Indifferen<br>ce (0.5 <<br>FICI < 4) | Antagoni<br>sm (FICI ≥<br>4) | Referenc<br>e |
|----------------------|--------------------------------------|--------------------------|----------------------------|--------------------------------------|------------------------------|---------------|
| Trichoderm<br>a spp. | Voriconazo<br>le,<br>Fluconazol<br>e | 16                       | 0%                         | 100%<br>(FICI: 2-4)                  | 0%                           | [12][13]      |
| Candida<br>glabrata  | Posaconaz<br>ole                     | 17                       | 29.41%                     | -                                    | 0%                           | [16]          |
| Candida<br>glabrata  | Voriconazo<br>le                     | 17                       | 11.76%                     | -                                    | 0%                           | [16]          |
| Candida<br>glabrata  | Fluconazol<br>e                      | 17                       | 11.76%                     | -                                    | 0%                           | [16]          |
| Candida<br>albicans  | Fluconazol<br>e                      | 92                       | 1%                         | -                                    | -                            | [17]          |

### **Amphotericin B and Echinocandins**

Echinocandins inhibit the synthesis of  $\beta$ -(1,3)-D-glucan, a critical component of the fungal cell wall. The sequential action of an echinocandin disrupting the cell wall followed by Amphotericin B targeting the cell membrane is a compelling rationale for synergistic activity. In vitro studies have largely supported this, demonstrating synergy against a range of fungal pathogens, including the multidrug-resistant Candida auris.[18][19][20][21]

Quantitative Synergy Data



| Fungal<br>Species                                       | Echinoca<br>ndin<br>Agent             | Number<br>of<br>Isolates | Synergy<br>(FICI ≤<br>0.5)                                                      | Indifferen<br>ce (0.5 <<br>FICI < 4) | Antagoni<br>sm (FICI ≥<br>4) | Referenc<br>e |
|---------------------------------------------------------|---------------------------------------|--------------------------|---------------------------------------------------------------------------------|--------------------------------------|------------------------------|---------------|
| Candida<br>auris                                        | Caspofungi<br>n,<br>Anidulafun<br>gin | 6                        | Synergy<br>observed<br>in time-kill<br>assays                                   | Indifferenc<br>e also<br>observed    | 0%                           | [19]          |
| Candida<br>auris                                        | Caspofungi<br>n,<br>Micafungin        | 5                        | Synergy<br>observed<br>in most<br>cases                                         | -                                    | 0%                           | [18][20]      |
| Candida<br>glabrata<br>(echinocan<br>din-<br>resistant) | Caspofungi<br>n                       | 6                        | High prevalence of synergy (90% of synergistic interactions were in this group) | -                                    | 0%                           | [16]          |
| Candida<br>albicans                                     | Anidulafun<br>gin                     | 92                       | 23.9%                                                                           | -                                    | -                            | [17]          |

### **Experimental Protocols**

Accurate and reproducible in vitro synergy testing is paramount. The following are summaries of commonly employed methodologies.

### **Checkerboard Assay**

The checkerboard method is a widely used technique to assess the in vitro interaction of two antimicrobial agents.[22][23][24]

 Preparation of Antifungal Agents: Stock solutions of each antifungal are prepared and serially diluted.



- Plate Setup: A 96-well microtiter plate is used. Drug A is serially diluted along the x-axis, and Drug B is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
- Inoculum Preparation: The fungal isolate is cultured, and the inoculum is standardized to a specific concentration (e.g., 0.5 x 10<sup>5</sup> to 2.5 x 10<sup>5</sup> CFU/mL).[22]
- Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is incubated at a specified temperature and duration (e.g., 37°C for 48 hours).[23]
- Reading and Calculation: The minimum inhibitory concentration (MIC) of each drug alone
  and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is
  calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) +
  (MIC of drug B in combination / MIC of drug B alone).[25]

### **Time-Kill Curve Analysis**

Time-kill assays provide dynamic information about the rate and extent of fungal killing over time.[26][27][28]

- Inoculum Preparation: A standardized fungal inoculum is prepared (e.g., 10<sup>4</sup> to 10<sup>6</sup> CFU/mL).
   [26]
- Experimental Setup: The inoculum is added to tubes containing the antifungal agents alone and in combination at specific concentrations (e.g., at their MICs or multiples of the MIC).[27]
- Sampling and Plating: At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), aliquots are removed from each tube, serially diluted, and plated on agar.[29]
- Incubation and Colony Counting: The plates are incubated, and the number of colonyforming units (CFU/mL) is determined.
- Data Analysis: The change in log<sub>10</sub> CFU/mL over time is plotted. Synergy is typically defined as a ≥ 2-log<sub>10</sub> decrease in CFU/mL with the combination compared to the most active single agent.[29]

### **E-test (Epsilometer Test)**



The E-test is a gradient diffusion method that can also be adapted for synergy testing.[29][30] [31][32][33]

- Inoculum Preparation and Plating: A standardized fungal inoculum is swabbed onto the surface of an agar plate.
- Strip Application: Plastic strips impregnated with a predefined gradient of antifungal concentrations are placed on the agar surface. For synergy testing, two strips of different drugs are placed in close proximity, often in a "cross" or "T" formation.
- Incubation: The plate is incubated to allow for fungal growth and diffusion of the antifungals.
- Reading and Interpretation: An ellipse of growth inhibition forms around each strip. The MIC
  is read where the ellipse intersects the strip. For synergy, a deformation or merging of the
  inhibition ellipses is observed, and a combined FICI can be calculated from the MIC values.

# Visualizing Experimental Workflows and Mechanisms General Workflow for In Vitro Synergy Testing





Click to download full resolution via product page

Caption: General workflow for in vitro antifungal synergy testing.

## Proposed Mechanism of Amphotericin B and Echinocandin Synergy



Click to download full resolution via product page

Caption: Sequential action of echinocandins and Amphotericin B.

# Proposed Mechanism of Amphotericin B and Flucytosine Synergy





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Combination Antifungal Therapy: A Review of Current Data | Campitelli | Journal of Clinical Medicine Research [jocmr.org]
- 2. Antifungal combination therapy: clinical potential PubMed [pubmed.ncbi.nlm.nih.gov]

### Validation & Comparative





- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pro-debate: How can we improve the outcome of invasive fungal infection? The case for combination therapy | Infectio [elsevier.es]
- 5. In Vitro Evidence to Support Amphotericin B and Flucytosine Combination Therapy for Talaromycosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Combination of Amphotericin B and Flucytosine against Neurotropic Species of Melanized Fungi Causing Primary Cerebral Phaeohyphomycosis PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antifungal combination of flucytosine with amphotericin B, voriconazole, or micafungin against Candida auris shows no antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synergistic Antifungal Interactions between Antibiotic Amphotericin B and Selected 1,3,4-thiadiazole Derivatives, Determined by Microbiological, Cytochemical, and Molecular Spectroscopic Studies PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activity and synergism of amphotericin B, azoles and cationic antimicrobials against the emerging pathogen Trichoderma spp PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. In vitro interaction between amphotericin B and azoles in Candida albicans PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro interaction between amphotericin B and azoles in Candida albicans PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. biorxiv.org [biorxiv.org]
- 18. journals.asm.org [journals.asm.org]
- 19. In Vitro Interaction and Killing-Kinetics of Amphotericin B Combined with Anidulafungin or Caspofungin against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Efficacy of the combination of amphotericin B and echinocandins against Candida auris in vitro and in the Caenorhabditis elegans host model PubMed [pubmed.ncbi.nlm.nih.gov]



- 22. benchchem.com [benchchem.com]
- 23. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans PMC [pmc.ncbi.nlm.nih.gov]
- 24. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation PMC [pmc.ncbi.nlm.nih.gov]
- 25. emerypharma.com [emerypharma.com]
- 26. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
- 28. karger.com [karger.com]
- 29. academic.oup.com [academic.oup.com]
- 30. academic.oup.com [academic.oup.com]
- 31. researchgate.net [researchgate.net]
- 32. In Vitro Evaluation of Antimicrobial Synergy Against Multidrug-Resistant Gram-Negative Paediatric Bloodstream Pathogens in South Africa [mdpi.com]
- 33. Antifungal Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Synergy of Amphotericin B with Other Antifungal Agents: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563636#in-vitro-synergy-testing-of-amphotericin-b-with-other-antifungal-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com